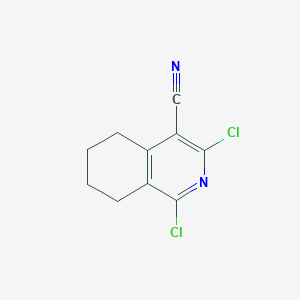

![molecular formula C8H14ClNO2 B2450233 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride CAS No. 1989659-16-6](/img/structure/B2450233.png)

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1989659-16-6 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 2-azaspiro[3.4]octane-1-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride include annulation of the cyclopentane ring and the four-membered ring .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride is involved in various chemical transformations. The compound is used in the electrophilic amination of C-H-acidic compounds, demonstrating its role in the synthesis of complex organic structures. This process involves reactions with malonic and cyanoacetic acid derivatives among other C-H acids, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones and other structurally complex molecules (Andreae et al., 1992).

Drug Discovery and Modular Synthesis

The compound serves as a building block in drug discovery. Novel classes of thia/oxa-azaspiro[3.4]octanes, including 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride, have been synthesized as multifunctional and structurally diverse modules for drug discovery purposes. These efforts include enantioselective approaches to create spirocycles, highlighting the compound's utility in the development of new pharmacological agents (Li et al., 2013).

Methodology Enhancement in Synthesis

In the realm of organic synthesis, methodologies have been developed utilizing 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride. These methodologies include efficient, step-economic routes for synthesis, with a focus on minimizing chromatographic purifications and utilizing readily available starting materials. This compound's synthesis involves various annulation strategies, enhancing the repertoire of synthetic organic chemistry (Ramesh et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-azaspiro[3.4]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)6-8(5-9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFILNOZNJLZHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)

![Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate](/img/structure/B2450162.png)

![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)